molecular formula C24H25N3O3 B11071206 3-[5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one

3-[5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B11071206
M. Wt: 403.5 g/mol
InChI Key: CNQJEISSOGEUEG-UHFFFAOYSA-N
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Description

3-[5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the phenyl and dimethoxyphenyl groups. The final step involves the formation of the pyridinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is unique due to its combination of functional groups and potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C24H25N3O3/c1-15-12-16(2)25-24(28)23(15)19-14-20(27(26-19)18-8-6-5-7-9-18)17-10-11-21(29-3)22(13-17)30-4/h5-13,20H,14H2,1-4H3,(H,25,28)

InChI Key

CNQJEISSOGEUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C

Origin of Product

United States

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